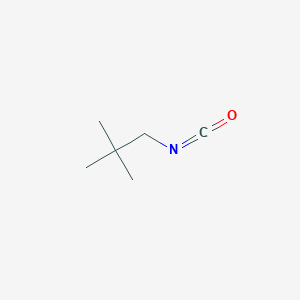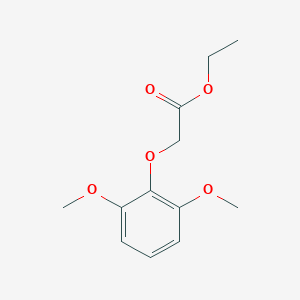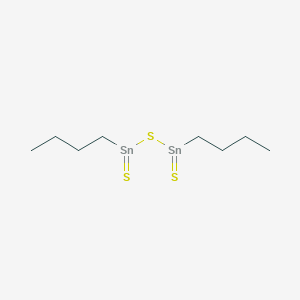
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a complex molecule that is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has found significant applications in scientific research. It is used as a fluorescent probe to study biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand interactions. It is also used as a tool to study the mechanism of action of various drugs and to develop new drugs. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been used to study the structure and function of various biomolecules such as DNA, RNA, and proteins.
作用機序
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- works by binding to specific biomolecules and undergoing a conformational change that results in fluorescence. The binding of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to the biomolecule can be reversible or irreversible depending on the nature of the interaction.
Biochemical and Physiological Effects:
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- does not have any known biochemical or physiological effects. It is a non-toxic compound that is used in very low concentrations in scientific research.
実験室実験の利点と制限
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. It is also easy to use and does not require any special equipment. However, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has some limitations as well. It can only be used to study biomolecules that have specific binding sites for the compound. It is also not suitable for in vivo studies as it cannot penetrate cell membranes.
将来の方向性
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several future directions for scientific research. One of the possible directions is to develop new fluorescent probes based on the structure of Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- that can detect different biomolecules and have improved sensitivity. Another direction is to use Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- to study the structure and function of membrane proteins, which are difficult to study using conventional methods. Finally, Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be used to develop new drugs that target specific biomolecules and have fewer side effects.
Conclusion:
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is a synthetic compound that has found significant applications in scientific research. It is a highly sensitive fluorescent probe that can detect very small changes in biomolecule structure and function. Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has several advantages for lab experiments, and its future directions include developing new fluorescent probes, studying membrane proteins, and developing new drugs.
合成法
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using different methods. One of the popular methods is the reaction between 1,3,6,8-tetraacetyl-2-cyclooctene and diethylamine. The reaction takes place in the presence of a base and a solvent such as ethanol. The product is then purified using column chromatography, and the yield is around 30-40%.
特性
CAS番号 |
15499-08-8 |
|---|---|
製品名 |
Acetamide, N-(4-((2-(diethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- |
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC名 |
N-[4-[2-(diethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-14-8-6-13(17-12(3)19)7-9-15(14)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) |
InChIキー |
KNJFDLWTZVNZQZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C |
正規SMILES |
CCN(CC)CCNC1=CC=C(C=CC1=O)NC(=O)C |
その他のCAS番号 |
15499-08-8 |
同義語 |
N-[4-[[2-(Diethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)



![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)








